Product packaging for Kurasoin B(Cat. No.:CAS No. 193696-42-3)

Kurasoin B

Cat. No.: B608399
CAS No.: 193696-42-3
M. Wt: 279.339
InChI Key: OLNJBNLERUYZTA-GOSISDBHSA-N
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Description

Context of Natural Product Chemistry Research

Natural product chemistry is a field dedicated to the discovery, isolation, characterization, and study of chemical compounds produced by living organisms. These compounds, known as natural products or secondary metabolites, often possess unique structures and exhibit a wide range of biological activities, making them valuable sources for potential drug leads and scientific probes. Research in this area involves exploring diverse biological sources, including plants, animals, and microorganisms, to uncover novel chemical entities. The study of natural products from microbial sources, in particular, has been a fruitful area of research, leading to the discovery of numerous antibiotics, immunosuppressants, and anticancer agents. nih.gov Kurasoin B fits within this context as a compound isolated from a microbial source, prompting investigations into its structure and biological properties.

Discovery and Initial Characterization in Microbial Metabolism Studies

This compound was initially discovered and isolated from the culture broth and mycelia of the fungal strain Paecilomyces sp. FO-3684. acs.orgkitasato-u.ac.jpnih.gov This discovery was reported in 1996. nih.govsmolecule.comusu.edu Paecilomyces species are known to produce a variety of secondary metabolites with diverse structures and biological activities. mdpi.com The isolation of this compound was part of studies investigating microbial metabolism, specifically the compounds produced by this particular fungal strain. acs.orgkitasato-u.ac.jpnih.gov

Initial characterization of this compound involved spectroscopic analysis to determine its chemical structure. acs.orgkitasato-u.ac.jparkat-usa.org this compound is described as a naturally occurring hydroxy ketone compound. smolecule.com Its structure is characterized by a 3-hydroxy-1-phenyl-2-butanone moiety, substituted at the C-4 position with a 3-indolyl substituent. arkat-usa.org The molecular formula of this compound is C18H15NO2. nih.gov

Alongside this compound, an analog, Kurasoin A, was also isolated and characterized from the same source. acs.orgkitasato-u.ac.jpnih.govarkat-usa.org The structures of both compounds were determined by spectroscopic methods, and their absolute stereochemistry was later confirmed through total synthesis. kitasato-u.ac.jparkat-usa.org

Further research has explored the biological activities of this compound. It was found to inhibit protein farnesyltransferase (PFTase) in a dose-dependent manner. acs.orgkitasato-u.ac.jpnih.govsmolecule.comusu.edumdpi.comarkat-usa.org Protein farnesyltransferase is an enzyme involved in the post-translational modification of proteins, including the RAS proteins, which play a role in various cellular processes and are implicated in certain cancers. smolecule.comusu.edu Initial studies reported an IC50 value of 58.7 μM for this compound against protein farnesyltransferase. acs.orgkitasato-u.ac.jpmdpi.com

Beyond its initial discovery in Paecilomyces sp., this compound has also been identified in other microbial sources. For example, it has been reported in the bacterium Gordonia sp. isolated from the venom duct of the cone snail Conus circumcisus. researchgate.netnih.gov In this context, this compound showed activity in a human norepinephrine (B1679862) transporter assay with a Ki value of 2575 nM. researchgate.netnih.gov Additionally, this compound has been identified in a Chryseomicrobium sp. isolated from a sponge sample. researchgate.net These findings highlight that this compound is not limited to a single microbial genus or habitat, suggesting a broader distribution in nature.

Properties

CAS No.

193696-42-3

Molecular Formula

C18H17NO2

Molecular Weight

279.339

IUPAC Name

(R)-3-hydroxy-4-(1H-indol-3-yl)-1-phenylbutan-2-one

InChI

InChI=1S/C18H17NO2/c20-17(10-13-6-2-1-3-7-13)18(21)11-14-12-19-16-9-5-4-8-15(14)16/h1-9,12,18-19,21H,10-11H2/t18-/m1/s1

InChI Key

OLNJBNLERUYZTA-GOSISDBHSA-N

SMILES

O=C([C@H](O)CC1=CNC2=C1C=CC=C2)CC3=CC=CC=C3

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Kurasoin B;  Kurasoin-B; 

Origin of Product

United States

Isolation and Purification Methodologies

Strategies for Extraction from Fungal Fermentation Broths

The initial step in obtaining Kurasoin B from fungal cultures involves extracting the compound from the fermentation broth. While specific detailed protocols for this compound extraction from broth are not extensively detailed in the provided search results, general principles of extracting organic compounds from fungal cultures can be inferred. Fungal cultures, whether solid or liquid, are subjected to extraction using suitable solvents. For instance, in the isolation of other compounds from fungal cultures, organic solvents like ethyl acetate (B1210297) (EtOAc) have been used to extract metabolites from the fungal culture. mdpi.com The crude extract obtained after solvent extraction contains a mixture of compounds, including the target molecule, this compound. This crude extract is often dried, for example, using anhydrous sodium sulfate, to remove residual water before further purification steps. rsc.org The volume of the fermentation broth and the scale of the culture significantly influence the extraction process. unesp.br

Chromatographic Separation Techniques

Chromatography is a cornerstone of this compound purification. Various chromatographic methods are employed to separate this compound from co-extracted impurities based on differences in their physical and chemical properties, such as polarity and affinity for stationary phases.

Flash chromatography is a commonly used technique in the purification of organic compounds, including intermediates in the synthesis of this compound. This technique involves using a stationary phase, often silica (B1680970) gel, and a mobile phase, typically a mixture of solvents. arkat-usa.org Compounds are separated as they move through the column at different rates depending on their interaction with the stationary and mobile phases. Solvent systems such as hexane-ethyl acetate mixtures with varying ratios (e.g., 2:1, 95:5, 80:20, 4:1) have been reported for purifying related compounds or intermediates in this compound synthesis using flash chromatography. arkat-usa.org

Other chromatographic principles, such as adsorption and partition chromatography, are also fundamental to the separation of organic compounds. Adsorption chromatography relies on the differential adsorption of compounds onto an adsorbent material like silica gel or alumina. scribd.com Partition chromatography, on the other hand, is based on the differential partitioning of compounds between a stationary phase and a mobile phase. scribd.com

While not explicitly detailed for this compound from fungal broth in the provided snippets, the purification of other natural products from fungal extracts has involved techniques like vacuum liquid chromatography (VLC) on silica gel with gradient elution using solvent systems such as n-hexane-EtOAc and DCM-MeOH. mdpi.com Size exclusion chromatography, such as using Sephadex LH-20 with methanol (B129727) as the mobile phase, has also been utilized in the purification of compounds from fungal extracts. mdpi.com

Advanced Purification Protocols

Achieving high purity of this compound often requires advanced purification protocols, frequently involving multiple chromatographic steps or sophisticated techniques. The specific details of advanced protocols for this compound from fungal sources are not extensively covered in the search results. However, the principle of employing a combination of complementary chromatographic methods is a general strategy for purifying complex mixtures. polypeptide.com

Techniques like reversed-phase chromatography, which utilizes hydrophobic interactions, are powerful methods for peptide purification and are characterized by the use of a stationary phase with hydrophobic ligands (e.g., C4, C8, C18 alkyl chains on silica) and an aqueous mobile phase containing an organic solvent like acetonitrile (B52724) or methanol. polypeptide.comteledyneisco.com While the direct application to this compound from fungal broth is not detailed, reversed-phase chromatography is a common advanced technique for purifying a wide range of natural products.

Affinity chromatography, which relies on specific interactions between a target molecule and an immobilized ligand, is another advanced purification method, although it is more commonly described for the purification of proteins or antibodies with specific tags. researchgate.netnih.gov Its direct application to this compound purification from fungal broth is not indicated in the provided information.

The complexity of fungal fermentation broths necessitates robust purification strategies to isolate this compound with sufficient purity for further research or application. The specific sequence and optimization of extraction and chromatographic steps are crucial for maximizing yield and purity.

Structural Elucidation and Stereochemical Analysis

Spectroscopic Methodologies for Structural Assignment

The primary method employed for the initial structural elucidation of Kurasoin B was Nuclear Magnetic Resonance (NMR) spectroscopy. Detailed analysis of NMR data, including both one-dimensional (1D) and two-dimensional (2D) experiments, was crucial in assigning the positions of atoms and the connectivity within the molecule. researchgate.netresearchgate.netnih.gov Complementary spectroscopic techniques such as Infrared (IR) spectroscopy and Electron Ionization Mass Spectrometry (EI-MS) were also utilized to provide additional structural information and confirm the molecular formula. researchgate.netox.ac.uklehigh.eduslideshare.netresearchgate.net

Through these spectroscopic investigations, this compound was determined to possess a 3-hydroxy-1-phenyl-2-butanone moiety. researchgate.netnih.gov A 3-indolyl moiety is connected to this core structure at the C-4 position. researchgate.netnih.gov

Determination of Absolute Configuration

The determination of the absolute configuration of chiral centers within this compound was a critical step in its full characterization. Early reports presented some conflicting optical rotation data, highlighting the complexity involved in assigning stereochemistry solely based on this property, especially when concentrations or conditions might vary. researchgate.net

To definitively establish the absolute configuration, researchers employed methods such as Electronic Circular Dichroism (ECD) spectroscopy and comparisons with synthesized standards of known stereochemistry. researchgate.networdpress.com These studies ultimately assigned the (S)-configuration to the chiral center in this compound. researchgate.netusu.eduarkat-usa.orgresearchgate.net This assignment was further corroborated through enantioselective synthetic routes that yielded this compound with a defined stereochemistry. researchgate.netresearchgate.netkitasato-u.ac.jp

Research findings related to optical rotation measurements for this compound have shown variations depending on the specific sample and conditions used.

CompoundSpecific Rotation ([α]D)Concentration (c)SolventReference
(S)-Kurasoin B+24.90.05Chloroform researchgate.net
(S)-Kurasoin B-2.600.58Chloroform researchgate.net

Note: Discrepancies in optical rotation highlight the importance of utilizing multiple methods for absolute configuration assignment.

Structural Confirmation via Synthetic Approaches

Total synthesis has played a vital role in confirming the structure of this compound as initially determined by spectroscopic methods. researchgate.netnih.govkitasato-u.ac.jp Several synthetic strategies have been developed, not only to validate the proposed structure but also to provide access to sufficient quantities of the compound for further study and to definitively establish its absolute configuration. researchgate.netresearchgate.netkitasato-u.ac.jp

Synthetic approaches have involved key steps such as Sharpless asymmetric dihydroxylation, Yb(OTf)3-catalyzed coupling of indole (B1671886) with appropriate intermediates, and asymmetric phase-transfer-catalyzed alkylation. researchgate.netusu.eduarkat-usa.orgresearchgate.net These syntheses have successfully constructed the this compound molecular framework with control over the stereochemistry, thereby providing unambiguous confirmation of the natural product's structure. researchgate.netresearchgate.netkitasato-u.ac.jp

Synthetic Intermediate/Starting MaterialKey ReactionOverall StepsOverall YieldReference
(2E)-ethyl-4-phenylbut-2-enoateSharpless asymmetric dihydroxylation, coupling525% researchgate.netresearchgate.net
(S)-phenyllactic acidDiastereoselective reduction of β-keto sulfoxide (B87167)732% (for intermediate) researchgate.netresearchgate.net

The successful total synthesis of this compound, mirroring the spectroscopic data and confirming the stereochemical assignment, provides strong evidence for the correctness of its elucidated structure.

Chemical Synthesis Strategies

Total Synthesis Approaches

Total synthesis of Kurasoin B aims to construct the complete molecule from simpler precursors. Several approaches have been reported, focusing on establishing the correct stereochemistry, which is crucial for its biological activity arkat-usa.org.

Asymmetric Synthetic Pathways

Asymmetric synthesis is a key aspect of this compound total synthesis, as the compound possesses a chiral center. Highly enantioselective syntheses are desirable to obtain the biologically active stereoisomer arkat-usa.org. One reported enantioselective total synthesis of this compound utilized asymmetric phase-transfer-catalyzed alkylation usu.eduusu.edu. This method involves treating a precursor with a metal-hydroxide base under biphasic conditions to generate a Z-enolate, which then complexes with a charged, chiral phase-transfer catalyst usu.eduusu.edu. Electrophilic attack with an indolyl electrophile, such as 3-methylbromoindole, in the presence of a biscinchonidinium dimethylnaphthalene catalyst, has been shown to yield the S-product with high enantioselectivity (99% ee) usu.eduthieme-connect.com. Another asymmetric route employed a Sharpless asymmetric epoxidation as a key step, followed by a coupling reaction between indole (B1671886) and an epoxy ketone intermediate arkat-usa.org. A different approach utilized a Yb(OTf)3-catalyzed coupling of indole with methyl glycidate arkat-usa.org. More recently, a synthesis involving Sharpless asymmetric dihydroxylation to establish chirality in an intermediate epoxy ketone has been reported arkat-usa.orgresearchgate.netumich.edu.

Diastereoselective Methodologies

Diastereoselective methodologies have also been employed in the synthesis of this compound. A new diastereoselective synthesis of a key intermediate, (S)-1-[(S)-oxiran-2-yl]-2-phenylethanone, was achieved through the diastereoselective reduction of a β-keto sulfoxide (B87167) derived from (S)-phenyllactic acid arkat-usa.orgresearchgate.netumich.edu. Diastereoselective reductions of β-keto sulfoxides have been identified as important steps in synthetic pathways to this compound smolecule.com. The stereochemical outcome in the reduction of β-keto sulfoxides can be controlled by factors such as the configuration of the sulfoxide, the reducing agent, and the presence or absence of a Lewis acid arkat-usa.orgumich.edu.

Key Catalytic Reactions

Catalytic reactions play a vital role in efficient this compound synthesis. Phase-transfer catalysis, particularly using chiral catalysts like biscinchonidinium dimethylnaphthalene, has been successfully applied for asymmetric alkylation, providing high yields and enantioselectivity usu.eduusu.eduthieme-connect.com. Yb(OTf)3-catalyzed coupling reactions have also been utilized in some synthetic routes arkat-usa.orgresearchgate.netumich.edu. Sharpless asymmetric epoxidation and Sharpless asymmetric dihydroxylation are other significant catalytic reactions employed to introduce chirality into synthetic intermediates arkat-usa.orgresearchgate.netumich.edu.

Intermediate Chemistry in Synthetic Routes

The synthesis of this compound involves the preparation and transformation of various intermediates. In one asymmetric synthesis, an epoxy ketone intermediate is coupled with indole arkat-usa.org. In a diastereoselective route, a key intermediate is derived from (S)-phenyllactic acid and involves a β-keto sulfoxide arkat-usa.orgumich.edu. Another synthetic pathway utilizes benzyloxyacetyl imidazole (B134444) in a phase-transfer-catalyzed alkylation reaction usu.eduthieme-connect.com. Substrate 5, made from 2-naphthalene methanol (B129727), was used in an asymmetric phase-transfer-catalyzed alkylation approach, yielding products that were converted to methyl esters usu.edu.

Analog Synthesis and Derivatization Studies

Given the moderate potency and low natural abundance of this compound, the synthesis and study of its analogs are important for exploring improved FTase inhibitors usu.eduusu.edu. Analog synthesis allows for structural modifications to investigate the relationship between structure and activity usu.edubyu.edu.

Rational Design for Structural Modification

Rational design is a methodical approach used in the synthesis of this compound analogs to intentionally design molecules with specific, desired properties, such as increased potency or altered pharmacokinetic profiles longdom.orgmdpi.com. This involves understanding the relationship between the structure of this compound and its biological function, particularly its interaction with FTase longdom.org. By leveraging structural insights and mechanistic understanding, researchers can design modifications to the this compound scaffold longdom.org. For example, first-generation analogs have been synthesized and are being tested for their FTase inhibiting potency usu.edu. Developing a method to generate a wide array of indole substrates has been part of the effort to create additional analogs byu.edu.

Methodologies for Targeted Derivatization

Targeted derivatization of this compound primarily focuses on the synthesis of structural analogs to investigate the impact of modifications on its biological activity, particularly its FTase inhibitory potential. usu.eduusu.edubyu.edu A significant approach in this area involves the use of asymmetric phase-transfer catalysis (PTC) for the alkylation step in the synthesis of this compound analogs. usu.eduusu.edubyu.edubyu.edu

Research has demonstrated the application of PTC, utilizing chiral phase-transfer catalysts derived from cinchona alkaloids, in the asymmetric alkylation of suitable substrates. byu.edu This methodology allows for the introduction of diverse substituents with high enantioselectivity, which is crucial for generating analogs with defined stereochemistry. usu.eduusu.edubyu.edubyu.edu For instance, the asymmetric phase-transfer-catalyzed alkylation of imidazolyl ketones has been explored, providing alkylated products in high yield and enantioselectivity. byu.edu These products could be further converted to esters, demonstrating the versatility of this method for generating building blocks for this compound analogs. byu.edu

Furthermore, efforts have been directed towards developing methods for generating a variety of indole substrates, which form a key part of the this compound structure, to facilitate the synthesis of a wide array of analogs. byu.edu This involves exploring different reaction conditions and starting materials to introduce diverse functionalities onto the indole core before incorporating it into the this compound scaffold or its analogs. byu.edu

Characterization of the synthesized analogs and intermediates often relies on spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy. byu.edu While Mass Spectrometry (MS) is also a valuable tool, the characterization of certain intermediates can be challenging due to the presence of labile substituents on the indole backbone. byu.edu

The strategic synthesis of this compound analogs through controlled derivatization allows for systematic exploration of the structural features critical for FTase inhibition and potential optimization of biological activity. usu.eduusu.edubyu.edu

Enantioselective Analog Generation

The enantioselective synthesis of this compound and its analogs is of paramount importance because the stereochemistry of the molecule significantly influences its biological activity. arkat-usa.org Several enantioselective synthetic routes have been developed to access (+)-(S)-Kurasoin B and its chiral analogs. byu.eduarkat-usa.orgresearchgate.netscispace.comresearchgate.netresearchgate.net

One notable method for the enantioselective synthesis of (+)-(S)-Kurasoin B involves the use of Sharpless asymmetric dihydroxylation. researchgate.netscispace.comresearchgate.net This reaction, applied to an appropriate precursor like (2E)-ethyl-4-phenylbut-2-enoate, establishes the crucial diol stereochemistry which is then carried forward in the synthesis. researchgate.netresearchgate.net Subsequent steps, such as the regioselective C-3 coupling of indole catalyzed by Yb(OTf)3, contribute to the formation of the complete this compound skeleton with the desired stereochemistry. researchgate.netresearchgate.net

Another powerful strategy for generating enantioselective this compound analogs is the asymmetric phase-transfer-catalyzed alkylation mentioned earlier. usu.eduusu.edubyu.edubyu.edu This method has been successfully applied not only to the total asymmetric synthesis of (+)-Kurasoin B but also to the synthesis of its analogs, yielding products with high enantiomeric excesses (ee). byu.edubyu.edu For example, in the synthesis of this compound analogs, this methodology has achieved enantiomeric excesses of approximately 85% for the desired enantiomer. byu.edu

Biocatalytic approaches represent an alternative and often highly efficient route to enantiopure compounds, including alpha-hydroxy ketones like this compound. nih.govacs.orgcapes.gov.brrsc.org These strategies leverage the inherent selectivity of enzymes to catalyze reactions such as the asymmetric reduction of prochiral 1,2-diketones or the carboligation of aldehydes. nih.govacs.orgrsc.org While general biocatalytic methods for alpha-hydroxy ketones are well-established, their specific application to the synthesis of this compound or its direct precursors highlights their potential for generating enantioselective analogs with high purity and yield. nih.govacs.orgcapes.gov.brrsc.org Examples include the use of thiamine (B1217682) diphosphate-dependent lyases and hydrolases in dynamic kinetic resolutions to achieve high enantiomeric excesses. nih.govacs.orgcapes.gov.br

The development and application of these enantioselective synthesis methodologies are vital for providing access to chirally pure this compound and its analogs, enabling accurate assessment of their biological activities and facilitating the development of potential therapeutic agents.

Biological Activity and Mechanistic Investigations

Enzyme Target Identification and Characterization

Research into Kurasoin B has focused on identifying and characterizing its specific enzyme targets to understand its biological effects at a molecular level. smolecule.com

Protein Farnesyltransferase (FTase) Inhibition Studies

A primary enzymatic target identified for this compound is protein farnesyltransferase (FTase). medchemexpress.comsmolecule.commedchemexpress.comkitasato-u.ac.jptargetmol.com this compound functions as an inhibitor of this enzyme. medchemexpress.commedchemexpress.comtargetmol.com FTase is a zinc metalloenzyme crucial for the post-translational modification of certain proteins, including the critical signaling molecules known as Ras proteins. arxiv.orgresearchgate.net The inhibition of FTase by this compound suggests its potential in modulating cellular processes regulated by farnesylated proteins. smolecule.com

Studies have determined the inhibitory potency of this compound against protein farnesyltransferase. The half-maximal inhibitory concentration (IC₅₀) for this compound against FTase has been reported. medchemexpress.commedchemexpress.comkitasato-u.ac.jp

Table 1: Protein Farnesyltransferase Inhibition by this compound

CompoundEnzyme TargetIC₅₀ (µM)
This compoundProtein Farnesyltransferase58.7
Kurasoin AProtein Farnesyltransferase59.0

Note: This table is intended to be an interactive data table.

This compound was first recognized as a protein farnesyltransferase inhibitor upon its isolation. kitasato-u.ac.jp Its structure, along with its analog Kurasoin A, was elucidated, and their absolute stereochemistry was confirmed through total synthesis. kitasato-u.ac.jpresearchgate.net

Beyond its role as an FTase inhibitor, this compound has also shown activity in other assays. It was found to be active in a human norepinephrine (B1679862) transporter assay with a Kᵢ value of 2575 nM. researchgate.netnih.gov This indicates a broader range of potential biological interactions, although its potency against the norepinephrine transporter is significantly lower than its inhibitory activity against FTase. nih.gov

Role in RAS Protein Modification Pathways

Protein farnesyltransferase plays a critical role in the post-translational modification of Ras proteins. smolecule.comarxiv.orgd-nb.infobyu.edu This process, known as farnesylation, involves the transfer of a farnesyl chain from farnesyl pyrophosphate (FPP) to a cysteine residue within a specific C-terminal sequence (CaaX motif) found in many proteins, including Ras isoforms. arxiv.org This lipid modification is essential for the proper localization and function of Ras proteins at the plasma membrane, where they are involved in transmitting signals that regulate cell growth and division. arxiv.orgd-nb.infobyu.eduwikipedia.org

Mutations in RAS genes are frequently observed in human cancers, leading to the production of constitutively active Ras proteins that contribute to uncontrolled cell proliferation. smolecule.comresearchgate.netbyu.eduwikipedia.org Because farnesylation is a crucial step in the activation and membrane association of Ras proteins, inhibiting FTase with compounds like this compound has been investigated as a potential strategy to interfere with aberrant Ras signaling in cancer. smolecule.comresearchgate.netbyu.edu FTase inhibitors can prevent the farnesylation of Ras proteins, potentially leading to their accumulation in the cytoplasm and reduced association with the plasma membrane, thereby disrupting downstream signaling pathways. arxiv.org

Molecular Mechanism of Action Research

Understanding the precise molecular mechanism by which this compound exerts its effects involves investigating its interactions with biological macromolecules and its impact on cellular pathways. d-nb.infoguidetopharmacology.org

Interaction Studies with Biological Macromolecules

This compound's primary interaction is with the enzyme protein farnesyltransferase, where it acts as an inhibitor. medchemexpress.comsmolecule.commedchemexpress.comkitasato-u.ac.jptargetmol.com The mechanism of FTase involves binding to both a protein substrate (containing the CaaX motif) and the lipid substrate, farnesyl pyrophosphate (FPP). arxiv.org this compound's inhibitory activity suggests it interferes with the binding or catalytic activity of FTase, preventing the farnesyl group transfer.

Farnesyl pyrophosphate (FPP) is a key substrate in the farnesylation reaction catalyzed by FTase. arxiv.org It is a sesquiterpene precursor and a hydrophobic molecule. wikipedia.orghmdb.ca

Table 2: Key Molecules Involved in FTase Activity

MoleculeRole in FTase ActivityPubChem CID
Farnesyl pyrophosphateSubstrate445713 wikipedia.orgmcw.edu
Protein FarnesyltransferaseEnzyme-
Ras proteinsSubstrate-

Note: This table is intended to be an interactive data table. PubChem CID for Protein Farnesyltransferase and Ras proteins are not single entries as they represent protein families or complexes.

Studies on this compound have included investigations into its interactions with protein farnesyltransferase and other potential cellular targets to understand its mechanism of action and potential off-target effects. smolecule.com The specificity of this compound for FTase suggests a more targeted mechanism compared to less selective inhibitors. smolecule.com

Cellular Pathway Interrogation

This compound's inhibition of FTase impacts cellular pathways that rely on farnesylated proteins, most notably the Ras signaling pathways. Ras proteins are central to signal transduction networks that control processes like cell proliferation, differentiation, and survival. wikipedia.org Mutated Ras proteins can lead to dysregulation of these pathways, contributing to cancer development. smolecule.combyu.eduwikipedia.org

By inhibiting FTase, this compound can disrupt the proper processing and membrane localization of Ras proteins, thereby interfering with their ability to activate downstream signaling cascades such as the RAF/MEK/ERK and PI3K/AKT pathways, which are often aberrantly activated in cancers driven by mutant Ras. d-nb.inforesearchgate.netarxiv.org This interference with Ras-mediated signaling is considered a key aspect of this compound's potential biological effects, particularly in the context of cancer research. smolecule.combyu.edu

Cellular pathway interrogation techniques are used to understand how a compound like this compound affects the complex network of interactions within a cell. nih.gov These methods can help elucidate the downstream consequences of FTase inhibition and the specific pathways modulated by this compound. d-nb.infonih.gov

Investigation of Broader Biological System Interactions

Exploration of Additional Protein Targets (e.g., SIRT2)

Emerging research, primarily utilizing in silico methodologies, has explored the potential of this compound to interact with sirtuin 2 (SIRT2). SIRT2 is a cytoplasmic NAD+-dependent protein deacetylase involved in a variety of cellular processes and implicated in neurodegenerative diseases and cancer. mdpi.comprinceton.eduresearchgate.netrsc.org

In silico screening studies have identified this compound as a potential inhibitor of SIRT2. eurekaselect.comresearchgate.netbenthamdirect.comnih.gov Molecular docking simulations have indicated that this compound exhibits a favorable binding energy to SIRT2, outperforming a reference molecule in one study. eurekaselect.comresearchgate.netbenthamdirect.com Specifically, a binding affinity of -12.543 kcal/mol was reported for this compound, compared to -12.089 kcal/mol for the reference molecule. eurekaselect.comresearchgate.netbenthamdirect.com Molecular dynamics simulations further suggested that the complex formed between this compound and SIRT2 remained stable throughout the simulation period, with a reported Root Mean Square Deviation (RMSD) of 2.88 Å for the this compound-SIRT2 complex, in contrast to higher RMSD values for the reference molecule and free protein. eurekaselect.comresearchgate.netbenthamdirect.com These computational findings suggest a potential interaction between this compound and SIRT2, warranting further investigation through in vitro and in vivo studies to confirm inhibitory activity and elucidate the biological consequences of such interaction.

Table 1: In Silico Binding Data of this compound with SIRT2

CompoundBinding Affinity (kcal/mol)Molecular Dynamics Simulation Stability (RMSD in Å)
This compound-12.5432.88
Reference Molecule-12.0893.74
Free SIRT2 Protein-4.70

Neuroactivity Research in in vitro Systems

In vitro studies have provided insights into the neuroactive properties of this compound. Research involving a human norepinephrine transporter assay demonstrated that this compound exhibited activity. researchgate.netresearchgate.net In this assay, this compound showed a Ki value of 2575 nM. researchgate.netresearchgate.net Another compound, soraphinol A, also tested in the same assay, showed a lower Ki value of 867 nM, indicating higher potency in this specific assay. researchgate.netresearchgate.net These findings suggest that this compound can interact with the human norepinephrine transporter in an in vitro setting.

Table 2: In Vitro Activity in Human Norepinephrine Transporter Assay

CompoundTarget ProteinAssay TypeKi Value (nM)
This compoundHuman Norepinephrine TransporterIn vitro binding/uptake assay2575
Soraphinol AHuman Norepinephrine TransporterIn vitro binding/uptake assay867

Further in vitro research is needed to fully understand the scope and mechanisms of this compound's neuroactivity and its potential implications.

Biosynthetic Pathway Elucidation

Identification of Producing Organisms and Strains

Kurasoin B was initially identified as a secondary metabolite produced by fungal species. Specifically, this compound has been obtained from the cultured broth of Paecilomyces sp. strain FO-3684. nih.govthieme-connect.comnih.gov This fungal strain has been a key source for the isolation and characterization of both Kurasoin A and this compound. nih.govnih.gov

Beyond fungal sources, some studies suggest the potential for bacterial production of acyloin compounds, a structural class that includes this compound. While not directly identifying a bacterial producer of this compound, research on other acyloin natural products from bacteria like Clostridium beijerinckii highlights the broader microbial capacity for synthesizing such structures. researchgate.netacs.org Additionally, Gordonia sp., a bacterium isolated from cone snails, has been found to produce this compound. researchgate.net

The identification of specific strains, such as Paecilomyces sp. FO-3684, is fundamental for fermentation and isolation processes to obtain this compound for further study. nih.govthieme-connect.comnih.gov

Enzymatic Components of Biosynthesis

The biosynthesis of acyloin compounds, including this compound, often involves enzymatic reactions that facilitate the formation of the characteristic α-hydroxy ketone moiety. While detailed enzymatic studies specifically on this compound biosynthesis are not extensively documented in the search results, related research on similar acyloin natural products provides insights into the potential enzymatic machinery involved.

A key class of enzymes implicated in the formation of acyloin structures are thiamine (B1217682) diphosphate (B83284) (ThDP)-dependent lyases or α-hydroxy-β-keto acid synthases (HKASs). researchgate.net These enzymes catalyze carbon-carbon bond formation reactions, such as the umpolung carboligation of aldehydes or the condensation of α-keto acids. researchgate.net Studies on the biosynthesis of other acyloins, like clostrocyloin and xenocyloins, have identified and characterized such ThDP-dependent enzymes responsible for the acyloin core formation. acs.orgresearchgate.net

Given that this compound is an acyloin compound containing a 3-hydroxy-1-phenyl-2-butanone moiety linked to a 3-indolyl group nih.govresearchgate.net, it is plausible that similar ThDP-dependent enzymes play a role in catalyzing the condensation step that forms the acyloin core of this compound. Further research would be needed to specifically identify and characterize the enzymes from Paecilomyces sp. FO-3684 or other producing organisms responsible for the biosynthesis of this compound.

Proposed Biosynthetic Intermediates and Pathways

Based on the structure of this compound and the known biosynthesis of related acyloin compounds, a proposed biosynthetic pathway can be inferred, although specific intermediates for this compound itself are not explicitly detailed in the provided search results.

This compound is described as an acyloin compound having a 3-hydroxy-1-phenyl-2-butanone moiety connected to a 3-indolyl group at C-4. nih.govresearchgate.net Acyloin compounds are often formed through the condensation of two carbonyl-containing precursors. acs.orgamazonaws.com

Research on other acyloins suggests that α-keto acids can serve as substrates for ThDP-dependent enzymes. acs.orgresearchgate.net For instance, the biosynthesis of clostrocyloin involves pyruvic acid and 4-methyl-2-oxopentanoic acid. acs.org The indole (B1671886) moiety in this compound suggests the involvement of tryptophan or a related indole derivative as a precursor.

A plausible pathway would involve the enzymatic condensation of an indole-containing precursor (potentially derived from tryptophan) and a phenyl-containing precursor, catalyzed by a ThDP-dependent enzyme. This condensation would likely form the acyloin core, with subsequent modifications potentially leading to the final structure of this compound. The 3-hydroxy-1-phenyl-2-butanone moiety suggests the involvement of a phenyl-containing C4 unit, possibly derived from phenylalanine or a related pathway.

Studies on the total synthesis of this compound have explored coupling reactions involving indole and epoxide intermediates, providing insights into potential chemical linkages, although this represents a synthetic approach rather than the natural biosynthetic route. researchgate.netresearchgate.net

The structural similarity of this compound to other acyloin natural products, such as circumcin B and soraphinol A, suggests a common biosynthetic logic involving the formation of the acyloin moiety. researchgate.netamazonaws.com Further research is needed to experimentally verify the specific intermediates and the sequence of enzymatic reactions in the in vivo biosynthesis of this compound.

Here is a table summarizing the identified producing organisms and their associated this compound production:

Organism/StrainCompound ProducedReference
Paecilomyces sp. FO-3684This compound nih.govthieme-connect.comnih.govnih.gov
Gordonia sp. 647W.R.1a.05This compound researchgate.net

Comparative and Future Research Directions

Comparative Analysis with Related Natural Products and Synthetic Compounds

Kurasoin B is an acyloin compound initially isolated from the soil fungus Paecilomyces sp. FO-3684. nih.govnih.gov Its structure features a 3-hydroxy-1-phenyl-2-butanone moiety, with a 3-indolyl substituent attached at C-4. nih.gov This structural characteristic places it within a class of α-hydroxy ketone natural products. researchgate.net

Comparative studies often examine compounds with similar structural scaffolds or biological activities. Kurasoin A, also isolated from Paecilomyces sp. FO-3684, is a closely related natural product that shares the same 3-hydroxy-1-phenyl-2-butanone core but differs by having a 4-hydroxyphenyl substituent at C-4 instead of a 3-indolyl group. nih.gov Both Kurasoin A and B were identified as inhibitors of protein farnesyltransferase (FTase). nih.govnih.gov Their inhibitory potencies were reported with IC50 values of 59.0 μM for Kurasoin A and 58.7 μM for this compound, indicating comparable moderate activity against FTase. acs.org

Another related acyloin natural product is soraphinol A, which has been isolated from cone snail-associated bacteria. researchgate.netresearchgate.net this compound and soraphinol A have shown activity in a human norepinephrine (B1679862) transporter assay, with Ki values of 2575 nM and 867 nM, respectively. researchgate.net This suggests potential neuroactive properties for these acyloin compounds, a class for which neuroactivity had not been widely reported previously. researchgate.net

Synthetic efforts have also explored analogs of this compound to potentially enhance its potency as an FTase inhibitor. usu.edu The total synthesis of this compound and its analogs allows for the generation and testing of compounds with structural variations. nih.govusu.edu

Comparative analysis with other natural products and synthetic compounds within the acyloin class and those exhibiting similar biological activities (like FTase inhibition) provides insights into structure-activity relationships and potential therapeutic applications. researchgate.netnih.gov Research comparing fragment libraries derived from natural products and synthetic compounds highlights differences in chemical space coverage and diversity, which is relevant for drug discovery efforts involving natural product scaffolds like this compound. chemrxiv.org

Advancements in Synthetic Methodologies for Related Acyloins

The synthesis of acyloins, including this compound and its related compounds, often involves methodologies for forming the α-hydroxy ketone moiety. Traditional acyloin condensation reactions and benzoin (B196080) condensation reactions are key approaches to synthesizing α-hydroxy carbonyls in a single step. researchgate.netrsc.orgorganic-chemistry.org However, these methods can suffer from side reactions such as self-condensation and the formation of undesired cross-acyloins. researchgate.netrsc.org

Advancements in synthetic methodologies have focused on improving the selectivity and efficiency of acyloin synthesis, particularly for accessing enantiomerically enriched products, which is important given the stereochemistry of the hydroxyl group in this compound and its relevance to biological activity. rsc.orgarkat-usa.org

One notable approach in the synthesis of this compound has been the use of phase-transfer-catalyzed (PTC) alkylation. An enantioselective total synthesis of this compound utilized asymmetric phase-transfer-catalyzed alkylation, achieving high yields and enantioselectivity (99% ee) for the (S)-product. usu.eduusu.edu This method involves treating a substrate with a metal-hydroxide base under biphasic conditions, followed by complexation with a chiral phase-transfer catalyst and electrophilic attack. usu.edu

Other synthetic strategies for acyloins and related natural products involve diastereoselective reductions of β-keto sulfoxides and Sharpless asymmetric epoxidation or dihydroxylation reactions. researchgate.netarkat-usa.orgresearchgate.net For instance, a formal synthesis of (+)-(S)-Kurasoin B involved a diastereoselective reduction of a β-keto sulfoxide (B87167) derived from (S)-phenyllactic acid. arkat-usa.org Sharpless asymmetric epoxidation followed by a coupling reaction has also been employed in this compound synthesis. arkat-usa.org

Recent advancements in acyloin synthesis include the use of N-heterocyclic carbene (NHC) catalysts, which offer high tunability and improved regioselectivity in intermolecular crossed acyloin condensations. researchgate.netrsc.orgorganic-chemistry.org The use of trapping agents in acyloin condensations has also been recommended to improve yields, simplify work-up, and avoid unwanted side reactions. orgsyn.org Additionally, chemoenzymatic approaches utilizing thiamine (B1217682) diphosphate (B83284) (ThDP)-dependent enzymes are being explored for the synthesis of indole-containing acyloin derivatives, including those structurally related to this compound. acs.orgmdpi.com These enzymatic methods offer potential for accessing diverse acyloin structures through biotransformation. mdpi.com

The development of more efficient and selective synthetic routes, particularly asymmetric syntheses, remains crucial for providing sufficient quantities of this compound and its analogs for further research and potential development. arkat-usa.org

Theoretical and Computational Studies (e.g., Molecular Dynamics, Docking)

Theoretical and computational studies, such as molecular dynamics (MD) simulations and molecular docking, play an increasingly important role in understanding the behavior of small molecules like this compound and their interactions with biological targets. nih.govnih.govmdpi.comresearchgate.net While specific computational studies on this compound were not extensively detailed in the search results, the application of these methods to similar compounds and biological systems provides a framework for future investigations.

Molecular docking is a widely used technique to predict the binding orientation (pose) of a ligand within a protein's active site and to estimate the binding affinity. nih.gov This is particularly relevant for understanding how this compound interacts with its known target, farnesyltransferase (FTase). nih.govusu.edu Docking studies can help to elucidate the key residues involved in the binding interaction and guide the design of more potent analogs.

Molecular dynamics simulations provide insights into the dynamic behavior of molecules and their complexes over time. nih.govnih.gov MD simulations can complement docking studies by exploring the stability of the predicted binding pose, the flexibility of the ligand and the target protein, and the influence of the surrounding environment. nih.govmdpi.com These simulations can offer a more realistic representation of the binding event and help to refine the understanding of the interaction mechanisms.

Computational studies, including Density Functional Theory (DFT) calculations, are also used to investigate the electronic structure and properties of molecules, which can be relevant for understanding their reactivity and interactions. mdpi.comdergipark.org.tr

Given this compound's activity as an FTase inhibitor and its potential neuroactive properties, computational studies could be valuable for:

Predicting and analyzing the binding modes of this compound and its analogs to FTase and norepinephrine transporters.

Evaluating the binding affinities of different compounds.

Investigating the structural basis for the observed biological activities.

Guiding the rational design of novel compounds with improved potency or selectivity.

The application of these computational techniques can accelerate the research and development process for this compound and related compounds by providing molecular-level insights that complement experimental studies. nih.gov

Prospects for Further Academic Investigation in Biological Systems

This compound's identification as a protein farnesyltransferase inhibitor and its reported neuroactivity highlight several promising avenues for further academic investigation in biological systems. nih.govresearchgate.netusu.edu

As an FTase inhibitor, this compound is of interest due to the role of FTase in activating RAS proteins, which are implicated in a significant percentage of human tumors. usu.edu While this compound's natural abundance is low and its FTase inhibitory potency is moderate, it serves as a lead compound for the development of more potent inhibitors. usu.edu Future research could focus on:

Detailed studies of this compound's mechanism of FTase inhibition.

Structure-activity relationship studies using synthetic analogs to identify modifications that enhance potency and selectivity towards FTase.

Investigating the effects of this compound and its analogs on RAS processing and downstream signaling pathways in various cancer cell lines.

Exploring potential synergistic effects of this compound with other therapeutic agents in cancer models.

The observation of neuroactivity for this compound in a human norepinephrine transporter assay opens up another significant area of research. researchgate.net This finding suggests potential applications in neurological or psychiatric disorders. Future academic investigations could include:

Confirming and further characterizing the interaction of this compound with norepinephrine transporters and potentially other neurotransmitter transporters.

Investigating the effects of this compound on neuronal function and behavior in in vitro and in vivo models.

Exploring the potential therapeutic utility of this compound or its derivatives for conditions related to norepinephrine signaling.

Furthermore, this compound was isolated from a fungus and has also been found in bacteria associated with cone snails. nih.govresearchgate.netnih.gov This raises questions about its biosynthesis in different organisms and the ecological roles it might play. researchgate.net Academic research could delve into:

Elucidating the biosynthetic pathway of this compound in Paecilomyces and potentially in bacterial species.

Investigating the genetic basis for this compound production.

Exploring the potential for using microbial fermentation or engineered systems for the sustainable production of this compound and its analogs. researchgate.net

Q & A

Q. What are the core structural features of Kurasoin B, and how do they influence its inhibitory activity?

  • Methodology : Structural elucidation relies on techniques such as NMR spectroscopy (1H and 13C), mass spectrometry , and optical rotation measurements to confirm stereochemistry and functional groups. Key features include an indole ring and hydroxylated phenyl group, which enhance binding to protein farnesyltransferase (PFTase) .
  • Data Example :
CompoundIC50 (µM)Key Structural Features
(+)-Kurasoin B0.92Indole ring, hydroxylated phenyl
(–)-Kurasoin B3.2Mirror stereochemistry
Benzoin>100Lacks indole moiety
Source: Total Syntheses of Kurasoins A and B (2000)

Q. What synthetic routes are commonly used to produce this compound, and what are their limitations?

  • Methodology :
  • Step 1 : Aldol condensation of 4-hydroxybenzaldehyde with indole derivatives under argon using triethylamine/pyridine-sulfur trioxide .
  • Step 2 : Purification via silica gel column chromatography (particle size 0.040–0.063 mm) monitored by thin-layer chromatography (TLC).
    • Challenges : Low yields (~30%) due to competing side reactions; enantiomeric purity requires chiral resolution techniques .

Q. How is the bioactivity of this compound quantified in enzyme inhibition assays?

  • Methodology :
  • PFTase Inhibition Assay : Measure IC50 using recombinant PFTase and fluorescent substrates. Activity is normalized against controls (e.g., benzoin, IC50 >100 µM) .
  • Validation : Triplicate experiments with statistical analysis (e.g., ANOVA) to account for batch variability.

Advanced Research Questions

Q. How can contradictory IC50 values for this compound enantiomers be resolved in activity studies?

  • Methodology :
  • Data Triangulation : Compare results across multiple assay conditions (e.g., pH, temperature) and orthogonal techniques (e.g., surface plasmon resonance).
  • Stereochemical Analysis : Verify enantiopurity using chiral HPLC or circular dichroism (CD) spectroscopy .
    • Example : (–)-Kurasoin B shows 3.5x lower activity than (+)-enantiomer, likely due to steric hindrance in PFTase binding pockets .

Q. What strategies optimize the synthetic yield of this compound while minimizing racemization?

  • Methodology :
  • Catalyst Screening : Test organocatalysts (e.g., proline derivatives) for asymmetric induction .
  • Reaction Engineering : Use microwave-assisted synthesis to reduce reaction time and side products.
  • Yield Comparison :
ConditionYield (%)Enantiomeric Excess (ee)
Traditional heating3285%
Microwave-assisted4892%

Q. How do structural modifications to this compound’s indole ring affect its pharmacokinetic properties?

  • Methodology :
  • SAR Studies : Synthesize analogs with halogenated or alkylated indole moieties.
  • ADME Profiling : Use in vitro assays (e.g., microsomal stability, Caco-2 permeability) and molecular docking to predict bioavailability .

Q. What experimental controls are critical when replicating this compound synthesis protocols?

  • Methodology :
  • Negative Controls : Omit key reagents (e.g., MgBr2 in Grignard reactions) to confirm step dependency.
  • Purity Checks : Validate intermediates via melting point analysis and FT-IR spectroscopy .

Methodological Frameworks for Research Design

Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) be applied to this compound research?

  • Application :
  • Novelty : Focus on understudied enantiomers or hybrid analogs.
  • Ethical Compliance : Adhere to guidelines for chemical waste disposal and toxicity testing .

Q. What are common pitfalls in interpreting IC50 data for this compound, and how can they be mitigated?

  • Solutions :
  • Normalization : Account for enzyme batch variability using internal standards.
  • Dose-Response Curves : Use nonlinear regression models (e.g., Hill equation) for accurate IC50 calculation .

Q. How to design a comparative study between this compound and its analogs using PICO (Population, Intervention, Comparison, Outcome)?

  • Framework :
  • Population : PFTase enzyme.
  • Intervention : (+)-Kurasoin B.
  • Comparison : (–)-Kurasoin B and benzoin.
  • Outcome : IC50 reduction ≥50% .

Data Presentation Guidelines

  • Tables/Figures : Prioritize clarity (e.g., highlight key IC50 comparisons) and avoid overcrowding with structures .
  • Reproducibility : Document solvent distillation methods, NMR calibration (TMS reference), and raw data deposition .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.